molecular formula C10H11ClO B1346928 (4-Chlorophenyl)(cyclopropyl)methanol CAS No. 18228-43-8

(4-Chlorophenyl)(cyclopropyl)methanol

Cat. No. B1346928
CAS RN: 18228-43-8
M. Wt: 182.64 g/mol
InChI Key: CLKPSDBTSRWVOQ-UHFFFAOYSA-N
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Scientific Research Applications

Photogeneration and Reactivity of Aryl Cations

One study explored the photochemistry of 4-chlorophenol and 4-chloroanisole, leading to the generation of aryl cations. These cations were found to add to pi nucleophiles, demonstrating a mechanism for arylation that could be relevant for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol derivatives (Protti, Fagnoni, Mella, & Albini, 2004).

Antitubercular Activities

A series of compounds including (4-Chlorophenyl)(cyclopropyl)methanol derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. This indicates the potential for developing new antitubercular agents based on this structure (Bisht et al., 2010).

Synthesis and Optimization

The synthesis process of (4-Chlorophenyl)(cyclopropyl)methanone derivatives, including the optimization of yields and process efficiency, has been extensively studied. This research is crucial for enhancing the availability of these compounds for further applications (Xue-yan, 2011).

Biocatalytic Synthesis

The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system represents a green and efficient synthesis method. This approach offers advantages in terms of environmental sustainability and efficiency (Chen et al., 2021).

Anticancer and Antituberculosis Studies

Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has highlighted significant anticancer and antituberculosis activities, suggesting the potential of (4-Chlorophenyl)(cyclopropyl)methanol derivatives in the development of new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety And Hazards

The safety and hazards associated with (4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, it is known that the compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H3321.


Future Directions

The future directions for research on (4-Chlorophenyl)(cyclopropyl)methanol are not well-documented. However, given the compound’s potential biological activities23, it is likely that further research will focus on exploring these activities and developing new synthetic methods for the compound and its derivatives.


properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPSDBTSRWVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939556
Record name (4-Chlorophenyl)(cyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(cyclopropyl)methanol

CAS RN

18228-43-8
Record name 4-Chloro-α-cyclopropylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18228-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-alpha-cyclopropylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(cyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-α-cyclopropylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.50 g (10.67 mmol) of 4-chlorobenzaldehyde were dissolved in 20 ml of diethyl ether at 0° C., and 32.0 ml (16.00 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran were slowly added dropwise. Stirring at 0° C. for 1 h was followed by warming to RT, addition of water and ethyl acetate to the reaction solution, and separation of the phases. The organic phase was dried over sodium sulfate, the solid was filtered off, and the solvents were removed in vacuo. The crude product was purified by preparative HPLC (mobile phase: acetonitrile/water gradient) to result in 1.21 g (62% of theory) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Saiz-Urra, AJ Bustillo Perez… - Journal of agricultural …, 2009 - ACS Publications
… Surprisingly, (S)-4′-chlorophenyl cyclopropyl methanol (12) exhibited weak antifungal activity, while ketone 9 and racemic alcohol 10 displayed high inhibition, 86% and 80%, …
Number of citations: 21 pubs.acs.org
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com
SR Mothe, P Kothandaraman, W Rao… - The Journal of Organic …, 2011 - ACS Publications
A one-pot, two-step method to prepare 3-halohydrofurans efficiently by TfOH-catalyzed hydroxylation/halocyclization of cyclopropyl methanols with H 2 O and N-halosuccinimide (NXS, X…
Number of citations: 45 pubs.acs.org
N Yadav, J Khan, A Tyagi, S Singh… - The Journal of Organic …, 2022 - ACS Publications
A regioselective protocol for the synthesis of cyclopropyl derivatives that relies on Brookhart acid-catalyzed dehydrative coupling over substituted cyclopropylcarbinols without …
Number of citations: 5 pubs.acs.org
JH Harenberg - Synthesis, 2020 - thieme-connect.com
A halogen–lithium exchange reaction of (hetero)aromatic halides performed in the presence of various electrophiles such as aldehydes, ketones, Weinreb amides, and imines using …
Number of citations: 7 www.thieme-connect.com
K Walsh, HF Sneddon, CJ Moody - Organic letters, 2014 - ACS Publications
Visible light has a dramatic effect on the oxidation of benzylic and allylic alcohols, including those deactivated by electron-withdrawing groups, and β-O-4 lignin models, using catalytic …
Number of citations: 80 pubs.acs.org

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